Single-Compound Cytotoxicity Profile Across Three Human Cancer Cell Lines (MCF-7, HeLa, A549)
The target compound exhibits cytotoxicity in the micromolar range against three human cancer cell lines in MTT assays. Although head-to-head comparator data are not available within a single study, the reported IC₅₀ values provide a baseline for future SAR comparison. For MCF-7 (breast adenocarcinoma) cells, the reported IC₅₀ is approximately 15.63 µM . Activity against cervical (HeLa) and lung (A549) cancer lines has also been documented at micromolar concentrations . By comparison, the structurally related oxadiazole–thiophene hybrid scaffold has produced compounds with MCF-7 IC₅₀ values ranging from ~1 µM to >50 µM depending on substitution, indicating that the 2‑bromo‑5‑methoxy pattern occupies an intermediate potency tier within this chemotype [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: ~15.63 µM; HeLa: micromolar range; A549: micromolar range (MTT assay) |
| Comparator Or Baseline | Cognate oxadiazole–thiophene hybrids with alternative benzamide substituents: MCF-7 IC₅₀ range ~1 µM (most potent substituents) to >50 µM (least potent) [1] |
| Quantified Difference | Target compound occupies mid‑range potency (~15 µM) vs. class range (~1 to >50 µM); exact fold differences require matched‑study confirmation |
| Conditions | MTT assay; MCF-7, HeLa, A549 cell lines; 48–72 h exposure |
Why This Matters
Establishes a quantifiable cytotoxicity baseline that enables rational selection of this specific substitution pattern for SAR exploration, differentiating it from both more potent and less potent oxadiazole‑thiophene benzamide analogs.
- [1] JAZ India (2024). Synthesis, Docking Studies and Biological Evaluation of Thiophene-Oxadiazole Hybrid Derivatives. Reports MCF-7 cytotoxicity data for a series of thiophene‑oxadiazole hybrids with various substituents, providing the comparative IC₅₀ range. View Source
